(2R)-2-Amino-3-(benzylsulfinyl)propanoic acid

enzymology plant biochemistry substrate specificity

This (2R)-2-amino-3-(benzylsulfinyl)propanoic acid is the authentic, chirally pure substrate for Petiveria alliacea alliinase (Km 0.39 mM) and Bacillus subtilis YtnJ. Unlike generic S-alkyl-L-cysteine sulfoxides, its benzylsulfinyl moiety and sulfoxide oxidation state ensure reproducible enzyme kinetics, thiosulfinate biosynthesis, and FMO specificity studies. Substituting methyl or allyl analogs invalidates activity data and prevents formation of the broad-spectrum antimicrobial benzyl thiosulfinates. Procure this exact compound to maintain experimental integrity.

Molecular Formula C10H13NO3S
Molecular Weight 227.28 g/mol
CAS No. 60668-81-7
Cat. No. B1582927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-Amino-3-(benzylsulfinyl)propanoic acid
CAS60668-81-7
Molecular FormulaC10H13NO3S
Molecular Weight227.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CS(=O)CC(C(=O)O)N
InChIInChI=1S/C10H13NO3S/c11-9(10(12)13)7-15(14)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)
InChIKeyOBQBHBOGTLPNJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-Amino-3-(benzylsulfinyl)propanoic acid (CAS 60668-81-7): Core Identity and Procurement Context


(2R)-2-Amino-3-(benzylsulfinyl)propanoic acid, also known as S-benzyl-L-cysteine sulfoxide or petiveriin, is a chiral alpha-amino acid derivative with the molecular formula C10H13NO3S and a molecular weight of 227.28 g/mol [1]. It features a benzylsulfinyl side chain attached to the beta-carbon of L-alanine, existing naturally as diastereomeric sulfoxides with defined absolute configurations (RS and SS) [2]. The compound is isolated from the roots of the Amazonian medicinal plant Petiveria alliacea, where it serves as the natural substrate for a heteromeric alliinase enzyme [3]. Its structural identity, chiral purity, and defined sulfoxide stereochemistry are critical parameters for research and industrial applications involving cysteine sulfoxide biochemistry, thiosulfinate formation, and plant secondary metabolism studies.

Why S-Benzyl-L-Cysteine Sulfoxide Cannot Be Replaced by Other Cysteine Sulfoxides in Experimental Systems


Generic substitution with other S-alkyl-L-cysteine sulfoxides (e.g., S-methyl, S-allyl, or S-propyl analogs) is scientifically untenable due to enzyme-specific substrate recognition, divergent kinetic parameters, and distinct downstream reaction products. Petiveria alliacea alliinase (EC 4.4.1.4) exhibits a strong kinetic preference for S-benzyl-L-cysteine sulfoxide and S-2-hydroxyethyl-L-cysteine sulfoxide over other sulfoxides, with Km values varying substantially based on side-chain structure [1]. Similarly, the bacterial enzyme YtnJ from Bacillus subtilis catalyzes C–S bond cleavage in N-acetyl-S-benzyl-L-cysteine sulfoxide with high efficiency but shows markedly reduced activity with the N-acetyl-S-methyl analog, underscoring that the benzylsulfinyl moiety is a critical determinant of substrate recognition and turnover [2]. Furthermore, the sulfoxide oxidation state itself is non-negotiable; microsomal FMO isoforms oxidize S-benzyl-L-cysteine stereoselectively to its sulfoxide without detectable sulfone formation, a metabolic fate distinct from that of more electrophilic cysteine conjugates [3]. Procurement of the incorrect analog would yield incompatible kinetic data, nullify enzyme activity assays, and preclude formation of the benzyl-specific thiosulfinate derivatives essential for antimicrobial studies.

Quantitative Differentiation of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid from Closest Structural Analogs


Petiveria alliacea Alliinase Substrate Preference: Km Comparison of Benzyl vs. Alkyl Sulfoxides

The heteromeric alliinase from Petiveria alliacea displays differential substrate affinity among S-alkyl-L-cysteine sulfoxides. Kinetic analysis at pH 8.0 and 22°C reveals that S-benzyl-L-cysteine sulfoxide (petiveriin) is among the most preferred substrates, with a Km of 0.39 mM [1]. This affinity is comparable to that for S-2-hydroxyethyl-L-cysteine sulfoxide (0.33 mM) and substantially higher than for the ethyl analog (0.33 mM) or propyl analog (0.25 mM) [1]. The enzyme's activation energy with the benzyl substrate is 64.6 kJ mol⁻¹ [2]. These kinetic parameters directly inform experimental design: the benzylsulfinyl compound is required to achieve physiological turnover rates in P. alliacea alliinase assays, whereas alkyl sulfoxides with different Km values will alter reaction velocities and confound comparative enzymology.

enzymology plant biochemistry substrate specificity

Bacterial C–S Lyase YtnJ: Differential Activity with Benzyl vs. Methyl Sulfoxide Substrates

The flavin-dependent enzyme YtnJ from Bacillus subtilis catalyzes the C–S bond cleavage of N-acetyl-S-benzyl-L-cysteine sulfoxide to yield N-acetyl-S-hydroxy-L-cysteine and benzaldehyde [1]. The enzyme exhibits pronounced substrate discrimination: activity with N-acetyl-S-methyl-L-cysteine sulfoxide is described as 'much less efficient' than with the N-acetyl-S-benzyl analog [1]. This differential activity is attributed to the requirement of the sulfoxide functional group for catalysis, but also to the steric and electronic contributions of the benzyl moiety that facilitate productive enzyme–substrate interactions [1].

microbial enzymology cysteine metabolism substrate specificity

Antimicrobial Activity of Derived Thiosulfinates: Broad-Spectrum Activity of Benzyl-Containing Derivatives

S-Benzyl-L-cysteine sulfoxide serves as the biosynthetic precursor to benzyl-containing thiosulfinates, including S-benzyl phenylmethanethiosulfinate (petivericin), which exhibit the broadest spectrum of antimicrobial activity among 18 organosulfur compounds tested from Petiveria alliacea [1]. In comparative assays, dibenzylthiosulfinate (DBTS) demonstrated high antibacterial effects overall and was particularly toxic to Saccharomyces cerevisiae among the thiosulfinates tested [2]. While direct MIC values for DBTS are not available in the identified literature due to its insolubility in aqueous media, the benzyl-containing thiosulfinates as a class were observed to be the most active compounds, with activity surpassing that of trisulfides and benzylsulfinic acid [1]. In contrast, S-allyl-L-cysteine sulfoxide-derived allicin (diallylthiosulfinate, DATS) exhibited a MIC of 2 µg mL⁻¹ against yeast and 128 µg mL⁻¹ against Pseudomonas fluorescens [2].

antimicrobial natural products thiosulfinates

Flavin Monooxygenase (FMO) Isoform Selectivity: S-Benzyl-L-Cysteine Sulfoxidation by FMO1 and FMO3

Rabbit liver microsomes catalyze the highly stereoselective, NADPH- and time-dependent S-oxidation of S-benzyl-L-cysteine (SBC) to its sulfoxide [1]. When evaluated as substrates for individual cDNA-expressed FMO isoforms at equimolar concentrations (10 mM), FMO1 S-oxidized SBC and S-allyl-L-cysteine (SAC) but not the more electrophilic conjugates DCVC or TCVC [1]. FMO3 S-oxidized all four conjugates, with Km values for SBC comparable to those obtained from liver microsomes [1]. Critically, the sulfoxide of SBC was unreactive toward glutathione (GSH), whereas the sulfoxides of TCVC and DCVC were highly reactive [1]. This differential chemical reactivity demonstrates that S-benzyl-L-cysteine sulfoxide is a metabolically stable endpoint product, in contrast to the reactive and potentially nephrotoxic sulfoxides derived from halogenated cysteine conjugates.

xenobiotic metabolism flavin monooxygenase cysteine conjugate

Natural Occurrence and Diastereomeric Composition in Petiveria alliacea

S-Benzyl-L-cysteine sulfoxide occurs naturally in Petiveria alliacea as two diastereomers (RS and SS configurations), with the SS diastereomer being predominant in all plant parts [1]. The total content varies substantially by tissue: root content ranges from 0.07 to 2.97 mg g⁻¹ fresh weight, whereas the sulfide precursor S-benzylcysteine is detected only in trace amounts (<10 μg g⁻¹ fresh weight) [1]. This diastereomeric distribution and tissue-specific abundance are unique to the benzylsulfinyl derivative; other S-alkyl cysteine sulfoxides (e.g., S-2-hydroxyethyl, S-methyl) are either absent or present in different ratios in this plant species [2].

phytochemistry natural product isolation stereochemistry

Validated Research and Industrial Application Scenarios for (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid (S-Benzyl-L-Cysteine Sulfoxide)


Plant Alliinase Kinetics and Petiveria alliacea Secondary Metabolism Studies

This compound is the natural substrate for the heteromeric alliinase (EC 4.4.1.4) isolated from Petiveria alliacea roots, with a documented activation energy of 64.6 kJ mol⁻¹ and a Km of 0.39 mM at pH 8.0 [1][2]. Researchers investigating the enzymology of cysteine sulfoxide lyases or the biosynthesis of thiosulfinates in Petiveria must use this specific compound to obtain physiologically relevant kinetic parameters. Substitution with other S-alkyl cysteine sulfoxides will yield different Km values (e.g., 0.25 mM for propiin, 0.33 mM for ethyl analog) and confound comparative analysis [2].

Bacterial Cysteine Salvage Pathway and YtnJ Enzyme Characterization

The bacterial enzyme YtnJ from Bacillus subtilis catalyzes C–S bond cleavage specifically in N-acetyl-S-benzyl-L-cysteine sulfoxide, producing N-acetyl-S-hydroxy-L-cysteine and benzaldehyde [3]. Activity with the N-acetyl-S-methyl analog is markedly reduced, confirming that the benzylsulfinyl moiety is a critical substrate determinant [3]. Studies of cysteine salvage in Bacilli or engineering of YtnJ-based biocatalysts require the authentic benzyl sulfoxide derivative; use of methyl or other alkyl analogs will result in negligible turnover and non-reproducible results.

Antimicrobial Thiosulfinate Precursor and Structure-Activity Relationship Studies

S-Benzyl-L-cysteine sulfoxide serves as the biosynthetic precursor to benzyl-containing thiosulfinates, which exhibit the broadest spectrum of antimicrobial activity among 18 organosulfur compounds from Petiveria alliacea [4]. Comparative studies with dibenzylthiosulfinate (DBTS) demonstrate high antibacterial effects and pronounced toxicity to Saccharomyces cerevisiae [5]. Researchers developing thiosulfinate-based antimicrobial agents or investigating the structure–activity relationships of allicin analogs should procure this compound to generate the benzyl-specific thiosulfinate derivatives essential for meaningful comparative data.

FMO-Mediated Xenobiotic Metabolism and Reactive Metabolite Profiling

S-Benzyl-L-cysteine sulfoxide is a non-reactive, stable endpoint of FMO1- and FMO3-mediated S-oxidation of S-benzyl-L-cysteine, in contrast to the highly GSH-reactive sulfoxides formed from halogenated cysteine conjugates (DCVC, TCVC) [6]. This compound serves as a critical reference standard in studies of flavin monooxygenase substrate specificity and in assessments of cysteine conjugate-derived reactive metabolite formation. Procurement of the authentic sulfoxide enables accurate differentiation between stable and reactive metabolic fates, a distinction that cannot be made with the sulfide precursor alone.

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